molecular formula C6H7BrN2 B081903 2-Bromobenzene-1,4-diamine CAS No. 13296-69-0

2-Bromobenzene-1,4-diamine

Cat. No.: B081903
CAS No.: 13296-69-0
M. Wt: 187.04 g/mol
InChI Key: NGULVTOQNLILMZ-UHFFFAOYSA-N
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Description

2-Bromobenzene-1,4-diamine, also known as 2-bromo-1,4-benzenediamine, is an organic compound with the molecular formula C6H7BrN2. This compound is characterized by the presence of a bromine atom and two amino groups attached to a benzene ring. It is a solid at room temperature and is commonly used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups and structure .

Mode of Action

2-Bromobenzene-1,4-diamine, like other benzene derivatives, can undergo electrophilic aromatic substitution . This process involves the formation of a sigma bond with the benzene ring, generating a positively charged intermediate . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can influence various biochemical pathways, depending on their specific functional groups and structure .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2893±200 °C, a melting point of 65-69°C (dec) (lit), and a vapor pressure of 000222mmHg at 25°C . These properties can influence the compound’s bioavailability.

Result of Action

It’s known that benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, its solubility in various solvents can affect its distribution and action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzene-1,4-diamine can be synthesized through a multi-step process involving nitration, reduction, and bromination reactions. The general steps are as follows:

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the amino groups .

Scientific Research Applications

2-Bromobenzene-1,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Bromo-1,2-diaminobenzene: This compound has a similar structure but with the bromine and amino groups in different positions.

    2-Bromo-4-nitroaniline: This compound contains a nitro group instead of a second amino group.

    2,4-Dibromoaniline: This compound has two bromine atoms and one amino group

Uniqueness: 2-Bromobenzene-1,4-diamine is unique due to its specific arrangement of the bromine atom and amino groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various scientific applications .

Properties

IUPAC Name

2-bromobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGULVTOQNLILMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363957
Record name 2-bromobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13296-69-0
Record name 2-bromobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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